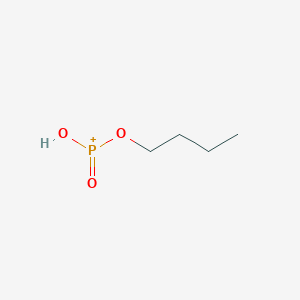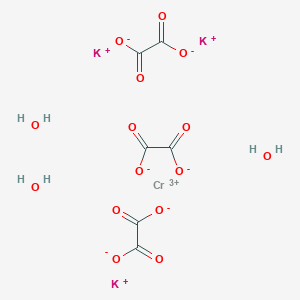
Azidoacetic acid
Overview
Description
Azidoacetic acid is an organic compound with the chemical formula C₂H₃N₃O₂. It is a colorless to pale yellow liquid or crystalline solid that is known for its reactivity and versatility in organic synthesis. This compound is primarily used as a reagent in the synthesis of various organic compounds, particularly in the field of click chemistry, where it serves as a precursor for the formation of 1,2,3-triazoles through azide-alkyne cycloaddition reactions .
Mechanism of Action
Target of Action
Azidoacetic acid primarily targets primary amines . It can be used to modify primary amines in the presence of activators, forming a stable amide bond .
Mode of Action
The compound interacts with its targets (primary amines) through a process known as click chemistry . This involves the formation of 1,2,3-triazoles, a reaction popularized by Sharpless and Meldal for the selective and biocompatible ligation of peptides, proteins, and especially for the introduction of biomarkers .
Biochemical Pathways
This reaction is used for the selective and biocompatible ligation of peptides, proteins, and for the introduction of biomarkers .
Pharmacokinetics
It’s known that the compound can be reacted with primary amines to form a stable amide bond . This suggests that it may have potential for use in drug delivery systems, where stable bonds are often required to ensure the controlled release of therapeutic agents.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. In general, the formation of 1,2,3-triazoles can be used for the selective and biocompatible ligation of peptides and proteins, and for the introduction of biomarkers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the reaction with primary amines requires the presence of activators . Additionally, the click chemistry reactions in which this compound participates are often carried out in aqueous medium .
Biochemical Analysis
Biochemical Properties
Azidoacetic acid can react with primary amine groups in the presence of activators, forming a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules. The azide group in this compound can undergo a chemoselective ligation with an alkyne or cyclooctyne , which is often used in the modification of amines and amino acids .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with biomolecules. For instance, it has been demonstrated that azido-functionalized substrates are cell permeable and suitable for specific labeling of certain proteins in cells . This suggests that this compound can influence cell function by modifying the activity of these proteins.
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable amide bonds with primary amines . This allows it to modify the structure and function of biomolecules, potentially influencing enzyme activity, protein-protein interactions, and gene expression. For example, it has been used for the selective and biocompatible ligation of peptides and proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific temporal effects of this compound have not been extensively studied, it is known that azido-functionalized substrates are suitable for specific labeling of certain proteins in cells , suggesting potential long-term effects on cellular function.
Metabolic Pathways
Given its ability to react with primary amines , it may interact with enzymes or cofactors in various metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is likely to depend on its interactions with other biomolecules. Given its reactivity, it could potentially localize to any compartment containing biomolecules with which it can form stable amide bonds .
Preparation Methods
Azidoacetic acid can be synthesized through several methods, with the most common route involving the reaction of bromoacetic acid with sodium azide. The reaction typically proceeds as follows:
- Dissolve bromoacetic acid in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
- Add sodium azide to the solution and stir the mixture at room temperature for several hours.
- After the reaction is complete, the product is isolated by extraction and purified through recrystallization or distillation .
Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent safety protocols due to the compound’s explosive nature .
Chemical Reactions Analysis
Azidoacetic acid undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically leads to the formation of amines or other reduced products.
Substitution: The azide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used but often include triazoles, amines, and other functionalized organic compounds .
Scientific Research Applications
Azidoacetic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Azidoacetic acid is unique among azide compounds due to its simple structure and high reactivity. Similar compounds include:
Sodium azide (NaN₃): A common azide salt used in various chemical reactions and as a preservative.
Azidomethyl acetate (C₃H₅N₃O₂): Another azide compound used in organic synthesis.
Azidotrimethylsilane (C₃H₉N₃Si): A silicon-containing azide used in the synthesis of organosilicon compounds.
Compared to these compounds, this compound offers a balance of reactivity and stability, making it particularly useful in click chemistry and other synthetic applications .
Properties
IUPAC Name |
2-azidoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUUPXQWDQNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171760 | |
| Record name | Azidoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-48-3 | |
| Record name | 2-Azidoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azidoethanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)







![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)



